Isoquinolinium, 2-(3-hydroxypropyl)-
CAS No.: 114077-16-6
Cat. No.: VC19169275
Molecular Formula: C12H14NO+
Molecular Weight: 188.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114077-16-6 |
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Molecular Formula | C12H14NO+ |
Molecular Weight | 188.25 g/mol |
IUPAC Name | 3-isoquinolin-2-ium-2-ylpropan-1-ol |
Standard InChI | InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1 |
Standard InChI Key | HFKVAWVCLPSORH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=[N+](C=CC2=C1)CCCO |
Introduction
Chemical Structure and Properties
Isoquinolinium, 2-(3-hydroxypropyl)- features a bicyclic isoquinoline scaffold with a quaternary ammonium group at position 2 and a hydroxypropyl chain at the same position. The hydroxypropyl group introduces hydrophilic properties, potentially enhancing solubility and interactions with biological targets .
Key Structural Features
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 188.25 g/mol |
IUPAC Name | 3-Isoquinolin-2-ium-2-ylpropan-1-ol |
Solubility | Likely soluble in polar solvents due to hydroxypropyl and quaternary ammonium |
Stability | Stable under standard storage conditions (cool, dry environment) |
The compound’s quaternary ammonium nature renders it positively charged, influencing its reactivity and binding interactions .
Synthesis Methods
The synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- typically involves N-alkylation of isoquinoline derivatives. A common approach includes reacting ethyl isoquinoline-3-carboxylate with 3-chloropropanol under controlled conditions to yield the desired product .
Synthetic Route
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Starting Materials: Ethyl isoquinoline-3-carboxylate and 3-chloropropanol.
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Reaction Conditions: Alkylation proceeds in the presence of a base (e.g., sodium hydroxide) to deprotonate the alcohol, facilitating nucleophilic attack on the alkyl halide.
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Yield: Moderate to good yields, depending on reaction optimization.
Alternative methods may involve direct alkylation of isoquinoline with 3-chloropropanol, though this is less commonly reported .
Biological Activity and Applications
Isoquinolinium, 2-(3-hydroxypropyl)- is primarily investigated as an acetylcholinesterase (AChE) inhibitor, a class of compounds critical for managing neurodegenerative disorders like Alzheimer’s disease .
Mechanism of Action
AChE inhibitors prevent the hydrolysis of acetylcholine, enhancing cholinergic neurotransmission. The hydroxypropyl group in this compound may facilitate interactions with the enzyme’s active site, potentially forming hydrogen bonds with residues such as glutamate or aspartate .
Comparison with Related Compounds
While K299 and other bis-isoquinolinium compounds show insect-specific AChE inhibition, Isoquinolinium, 2-(3-hydroxypropyl)- focuses on human AChE relevance .
Related Compounds
Doxacurium Chloride
A neuromuscular blocker with two 3-hydroxypropyl groups, used in surgical anesthesia. Its structure includes succinate esters and trimethoxy-substituted benzyl groups, distinguishing it from the mono-isoquinolinium derivative .
Mivacurium Chloride
A short-acting neuromuscular blocker with a bis-isoquinolinium structure. It differs in having a shorter alkyl chain and dimethoxy substitutions .
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